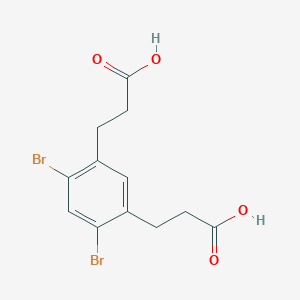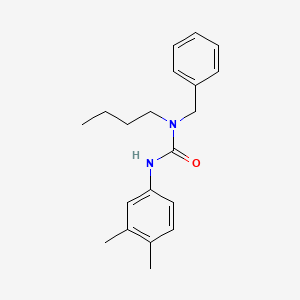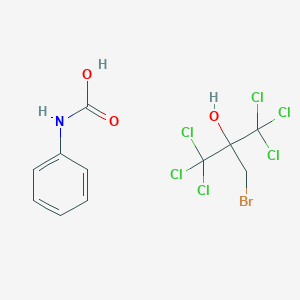
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-: is an organic compound with the molecular formula C₁₃H₂₆N₂O₂ It is a derivative of pentanamide, featuring additional ethyl, methyl, and morpholinylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoyl chloride with 4-morpholinylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions: Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. The morpholinylmethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
- 2-Pentanamine, 4-methyl-
Comparison: Compared to similar compounds, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group. This group enhances its solubility and reactivity, making it more versatile in various applications. The ethyl and methyl substitutions also contribute to its distinct chemical properties, differentiating it from other pentanamide derivatives.
特性
CAS番号 |
88018-53-5 |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC名 |
2-ethyl-3-methyl-N-(morpholin-4-ylmethyl)pentanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-11(3)12(5-2)13(16)14-10-15-6-8-17-9-7-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
InChIキー |
MRJWCQCVEVGALU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC)C(=O)NCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)



